molecular formula C12H16ClNO2 B14677296 2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide CAS No. 28073-53-2

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide

Katalognummer: B14677296
CAS-Nummer: 28073-53-2
Molekulargewicht: 241.71 g/mol
InChI-Schlüssel: ITRMZMMDHHMHFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide is a versatile chemical compound used in various scientific research fields. It is known for its applications in the development of new drugs, pesticides, and other industrial products.

Vorbereitungsmethoden

The synthesis of 2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide typically involves the reaction of 2-chloroacetamide with 1-methoxypropan-2-amine and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new pesticides and other industrial products.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide can be compared with other similar compounds such as:

    2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.

    N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with different substituents, used in various applications.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Eigenschaften

CAS-Nummer

28073-53-2

Molekularformel

C12H16ClNO2

Molekulargewicht

241.71 g/mol

IUPAC-Name

2-chloro-N-(1-methoxypropan-2-yl)-N-phenylacetamide

InChI

InChI=1S/C12H16ClNO2/c1-10(9-16-2)14(12(15)8-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI-Schlüssel

ITRMZMMDHHMHFY-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)N(C1=CC=CC=C1)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.